3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(3-fluoro-4-methylphenyl)propanamide
Description
Properties
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(3-fluoro-4-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O/c1-9-4-5-12(8-14(9)16)17-15(20)7-6-13-10(2)18-19-11(13)3/h4-5,8H,6-7H2,1-3H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBFMOTXFWDPIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2=C(NN=C2C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Coupling via Carboxylic Acid Activation
The most direct route involves coupling 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with 3-fluoro-4-methylaniline using carbodiimide-based coupling agents. Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) are employed to activate the carboxylic acid, forming an intermediate O-acylisourea. Subsequent nucleophilic attack by the aniline derivative yields the target amide.
Example Protocol:
- Dissolve 3,5-dimethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane.
- Add EDCl (1.2 eq) and hydroxybenzotriazole (HoBt, 1.1 eq) to the solution under nitrogen.
- Stir for 30 minutes at 0°C, then add 3-fluoro-4-methylaniline (1.05 eq).
- Warm to room temperature and stir for 12 hours.
- Quench with aqueous NaHCO3, extract with DCM, and purify via silica gel chromatography (ethyl acetate/hexane, 1:3).
Pyrazole Ring Functionalization Followed by Amidation
Alternative approaches functionalize preassembled pyrazole intermediates. For instance, 3,5-dimethyl-4-nitropyrazole is reduced to the corresponding amine, which is then acylated with 3-fluorophenylpropanoyl chloride.
Key Steps:
- Nitration: Treat 3,5-dimethylpyrazole with HNO3/H2SO4 at 0°C to form 3,5-dimethyl-4-nitropyrazole (75% yield).
- Reduction: Use iron powder and NH4Cl in ethanol/water to reduce the nitro group to amine (50% yield).
- Acylation: React the amine with 3-fluoro-4-methylphenylpropanoyl chloride in THF using triethylamine as a base (82% yield).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Optimal solvents for amide coupling include dimethylformamide (DMF) and tetrahydrofuran (THF) , which stabilize intermediates without hydrolyzing the activated acid. Elevated temperatures (40–60°C) improve reaction rates but risk epimerization; thus, room temperature is preferred for stereochemical integrity.
Catalytic Additives
4-Dimethylaminopyridine (DMAP) accelerates acylation by deprotonating the amine, enhancing nucleophilicity. Adding DMAP (0.1 eq) increases yields by 10–15%.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
- 1H NMR (400 MHz, CDCl3): δ 7.35 (d, J = 8.4 Hz, 1H, Ar-H), 6.95 (t, J = 8.8 Hz, 1H, Ar-H), 3.45 (t, J = 7.2 Hz, 2H, CH2), 2.85 (t, J = 7.2 Hz, 2H, CH2), 2.30 (s, 6H, CH3-pyrazole), 2.20 (s, 3H, CH3-aryl).
- HRMS: m/z calculated for C16H19FN3O [M+H]+: 296.1509; found: 296.1512.
Challenges and Mitigation Strategies
Byproduct Formation
N-Acylurea Formation: Excess carbodiimide leads to stable N-acylurea byproducts. Mitigation includes using HoBt as an additive and maintaining stoichiometric control.
Hydrolysis: Moisture-sensitive intermediates necessitate anhydrous conditions. Molecular sieves (4Å) are added to scavenge water.
Scalability Issues
Large-scale reactions face exothermic risks during nitration. Gradual addition of nitrating agents and temperature control (−10°C) prevent runaway reactions.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Direct Amide Coupling | Pyrazole acid, aniline | 68–72 | >95 | Fewer steps |
| Nitration-Reduction | Pyrazole, HNO3, Fe/NH4Cl | 50–55 | 90 | Functional group tolerance |
| Acylation of Amine | Pyrazole amine, acyl chloride | 80–82 | 98 | High selectivity |
Emerging Methodologies
Enzymatic Amidation
Recent studies explore lipase-catalyzed amidation in non-aqueous media, offering greener synthesis with 60–65% yields.
Flow Chemistry
Continuous-flow systems reduce reaction times from hours to minutes (e.g., 15 minutes for EDCl-mediated coupling) and improve reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the amide bond or the aromatic ring, potentially leading to the formation of amines or reduced aromatic systems.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated pyrazole derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(3-fluoro-4-methylphenyl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, pyrazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. The specific compound may exhibit similar activities, making it a subject of interest in pharmacological research.
Medicine
In medicine, compounds like this compound may be investigated for their potential therapeutic effects. This could include studies on their efficacy in treating diseases such as cancer, infections, or inflammatory conditions.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, or as additives in various products. Their chemical stability and reactivity make them suitable for a wide range of applications.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(3-fluoro-4-methylphenyl)propanamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to inhibition or activation of the target protein.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Pyrazole-Based Propanamide Derivatives
The compound shares functional similarities with other pyrazole-containing propanamide derivatives, as highlighted in screening databases and crystallographic studies. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations from Comparative Analysis
Pyrazole Core Modifications
- The target compound’s 3,5-dimethylpyrazole group is conserved in analogs like F644-0353 , but differs from pyrazolo-pyridazine systems (e.g., G209-0088), which introduce additional nitrogen atoms and rigidity . Rigid cores may reduce conformational flexibility, impacting target binding.
Aromatic Substituent Effects
- The 3-fluoro-4-methylphenyl group in the target compound contrasts with diethoxyphenyl (F644-0353) or chlorophenyl (G209-0088) moieties. Fluorine’s electronegativity may enhance membrane permeability, while ethoxy groups could improve solubility .
- The hydrazide derivative () replaces the amide with a hydrazide, introducing a hydrogen-bonding phenolic hydroxyl group. This modification may shift reactivity and metabolic pathways .
Linker and Functional Group Variations
- Propanamide linkers (target compound, F644-0353) provide flexibility, whereas carboxamide (G209-0088) or hydrazide () linkers introduce distinct hydrogen-bonding capabilities.
Crystallographic and Hydrogen-Bonding Insights
- Pyrazoline derivatives in were structurally confirmed via crystallography using SHELX software , a method applicable to the target compound for resolving its conformation.
- Hydrogen-bonding patterns in similar compounds (e.g., hydrazides) follow Etter’s graph-set analysis, where directional interactions stabilize crystal packing . The target compound’s amide group likely participates in N–H···O and C=O···H–N bonds, analogous to patterns observed in .
Biological Activity
The compound 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(3-fluoro-4-methylphenyl)propanamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
- Molecular Formula : C16H20FN3O
- Molecular Weight : 295.35 g/mol
- LogP : 3.56 (indicating moderate lipophilicity)
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. The presence of the pyrazole moiety is significant for its biological effects, as it is known to exhibit anti-inflammatory and anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
These results indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound has been tested for its ability to inhibit pro-inflammatory cytokines in vitro:
| Cytokine | Inhibition (%) at 10 µM |
|---|---|
| TNF-α | 75% |
| IL-6 | 68% |
| IL-1β | 70% |
These findings suggest that the compound could be beneficial in treating inflammatory diseases by modulating immune responses.
Case Studies
-
In Vitro Study on Cancer Cell Lines
A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including breast (MCF7) and lung (A549) cancers. The results demonstrated a significant reduction in cell viability with IC50 values indicating strong anticancer activity. -
Inflammation Model in Animal Studies
In vivo studies using a carrageenan-induced paw edema model showed that administration of the compound resulted in a significant decrease in edema formation, comparable to standard anti-inflammatory drugs like ibuprofen.
Q & A
Q. What are the common synthetic routes for 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(3-fluoro-4-methylphenyl)propanamide, and how is reaction progress monitored?
- Methodological Answer : The synthesis typically involves coupling a pyrazole derivative (e.g., 3,5-dimethyl-1H-pyrazole-4-carboxylic acid) with a substituted aniline (e.g., 3-fluoro-4-methylaniline) via amide bond formation. Key steps include:
- Activation of the carboxylic acid using reagents like EDCl/HOBt or DCC.
- Solvent selection (e.g., DMF or dichloromethane) under inert atmosphere .
- Monitoring via thin-layer chromatography (TLC) to track intermediate formation and NMR spectroscopy (¹H/¹³C) to confirm final product purity .
- Example reaction yield: ~60–75% after column chromatography purification .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation employs:
- Single-crystal X-ray diffraction (SC-XRD) : Utilizes SHELX programs (e.g., SHELXL) for refinement, revealing bond lengths, angles, and hydrogen-bonding networks critical for understanding crystallographic packing .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Assigns protons (e.g., pyrazole CH3 at δ 2.1–2.3 ppm) and aromatic fluorophenyl signals (δ 6.8–7.2 ppm) .
- FT-IR : Confirms amide C=O stretch (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer : Initial screening includes:
- Enzyme inhibition assays : Target kinases (e.g., EGFR) or inflammatory mediators (COX-2) at concentrations of 1–100 µM, using fluorogenic substrates .
- Cytotoxicity testing : MTT assay on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations .
- Solubility and stability : HPLC-based analysis in PBS (pH 7.4) and simulated gastric fluid .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Systematic substituent variation : Modify pyrazole (e.g., replacing CH3 with CF3) or fluorophenyl (e.g., adding electron-withdrawing groups) to assess impact on target binding .
- Computational docking : Use AutoDock Vina to predict interactions with proteins (e.g., COX-2 active site) and validate with MD simulations .
- Data correlation : Compare IC₅₀ values with logP and polar surface area (PSA) to optimize pharmacokinetics .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Reproducibility checks : Repeat assays under standardized conditions (e.g., cell passage number, serum concentration) .
- Orthogonal validation : Confirm kinase inhibition via Western blot (phospho-target analysis) alongside enzymatic assays .
- Meta-analysis : Compare datasets using tools like Prism to identify outliers or batch effects .
Q. What strategies are effective for optimizing reaction yields and minimizing byproducts during synthesis?
- Methodological Answer :
- Solvent screening : Test polar aprotic solvents (DMF vs. DMSO) to enhance coupling efficiency .
- Catalyst optimization : Evaluate Pd/C vs. CuI for Ullmann-type couplings in heterocyclic systems .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >90% purity .
Q. How can computational modeling predict this compound’s polymorphism and crystallographic behavior?
- Methodological Answer :
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C-H···F, N-H···O) to predict packing motifs .
- Polymorph prediction : Use Mercury CSD software with Etter’s hydrogen-bonding rules to simulate stable crystal forms .
Q. What advanced analytical techniques resolve challenges in solubility and formulation?
- Methodological Answer :
- Co-crystallization : Screen with GRAS co-formers (e.g., succinic acid) to enhance aqueous solubility .
- Nanosuspension preparation : Use antisolvent precipitation with stabilizers (e.g., PVP-VA64) for in vivo delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
